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Introduction
Stress is a critical factor in the precipitation of relapse to drug-seeking behavior, a major

obstacle in the treatment of substance use disorders. The corticotropin-releasing factor (CRF)

system, particularly the CRF1 receptor, plays a pivotal role in mediating the body's response to

stress. R121919 (also known as NBI-30775) is a potent, selective, and orally bioavailable non-

peptide antagonist of the CRF1 receptor.[1] Preclinical studies have demonstrated its efficacy

in attenuating stress-induced reinstatement of drug-seeking for various substances of abuse,

including opioids, cocaine, and alcohol, making it a valuable tool for studying the neurobiology

of addiction and for the development of novel pharmacotherapies.[2][3]

These application notes provide a comprehensive overview of the use of R121919 in preclinical

models of stress-induced relapse, including detailed experimental protocols and a summary of

key quantitative findings.

Mechanism of Action
R121919 exerts its effects by blocking the binding of CRF to the CRF1 receptor, thereby

inhibiting the downstream signaling cascades that are activated during the stress response.[1]

The CRF1 receptor is a G-protein coupled receptor that, upon activation, can stimulate multiple

intracellular pathways, including the adenylyl cyclase-protein kinase A (PKA), phospholipase C-

protein kinase C (PKC), and the ERK-MAPK signaling cascades.[4][5] By antagonizing this
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receptor, R121919 effectively dampens the physiological and behavioral sequelae of stress that

contribute to drug craving and relapse. In the context of addiction, this action is particularly

relevant in brain regions associated with stress and reward, such as the amygdala, bed

nucleus of the stria terminalis (BNST), and ventral tegmental area (VTA).[6][7][8]

Data Presentation
The following tables summarize the quantitative effects of R121919 in preclinical models of

addiction.

Table 1: Efficacy of R121919 in Attenuating Heroin Self-Administration

Animal Model
R121919 Dose
(mg/kg)

Administration
Route

Key
Quantitative
Findings

Reference

Rat; Long-

Access (12-hour)

Heroin Self-

Administration

10 s.c.

Significantly

reduced total

heroin self-

administration

over the 12-hour

session.

[2]

Rat; Long-

Access (12-hour)

Heroin Self-

Administration

20 s.c.

Significantly

reduced heroin

self-

administration

during the first

hour and across

the entire 12-

hour session.

[2]

Rat; Short-

Access (1-hour)

Heroin Self-

Administration

10, 20 s.c.

No significant

effect on heroin

intake.

[2]

Table 2: Effects of R121919 on Cocaine Seeking Behavior

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1676987?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4213066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7869920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3273042/
https://www.benchchem.com/product/b1676987?utm_src=pdf-body
https://www.benchchem.com/product/b1676987?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748834/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748834/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2748834/
https://www.benchchem.com/product/b1676987?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model R121919 Dose
Administration
Route

Key
Quantitative
Findings

Reference

Rat; Stress-

Induced

(Footshock)

Reinstatement of

Cocaine Seeking

500 ng/side

(intra-VTA)
Microinjection

Blocked

reinstatement of

cocaine seeking

induced by intra-

VTA CRF

administration.

[9]

Rat; Food-

Reinforced Lever

Pressing

500 ng/side

(intra-VTA)
Microinjection

Did not alter

food-reinforced

lever pressing,

suggesting no

general motor

impairment.

[9]

Table 3: Pharmacological Profile of R121919

Parameter Value Reference

CRF1 Receptor Binding Affinity

(Ki)
2-5 nM [1]

CRF1 Receptor Occupancy (in

vivo)

~85% at 10 mg/kg (s.c.) in rat

cortex
[10]

Experimental Protocols
Stress-Induced Reinstatement of Drug Seeking in Rats
This protocol is designed to model stress-induced relapse to drug-seeking behavior.

Materials:

Standard operant conditioning chambers equipped with two levers, a stimulus light, and an

infusion pump.
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Intravenous catheters and tethering system.

Drug of abuse (e.g., heroin, cocaine).

R121919.

Vehicle for R121919 (e.g., 5% polyethoxylated castor oil).

Stressor (e.g., intermittent electric footshock apparatus).

Procedure:

Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of adult

male Wistar or Sprague-Dawley rats. Allow for a 5-7 day recovery period.

Self-Administration Training:

Train rats to self-administer the drug of abuse (e.g., heroin at 0.05 mg/kg/infusion or

cocaine at 0.75 mg/kg/infusion) by pressing the "active" lever in daily 2-hour sessions.[11]

Each active lever press should result in a drug infusion paired with a discrete cue (e.g.,

illumination of a stimulus light). Presses on the "inactive" lever are recorded but have no

programmed consequences.

Continue training for approximately 10-14 days, or until stable responding is achieved.

Extinction Training:

Following stable self-administration, begin extinction sessions where active lever presses

no longer result in drug infusion or the presentation of the drug-associated cue.

Continue extinction daily until responding on the active lever decreases to a

predetermined criterion (e.g., <20% of the average of the last 3 days of self-

administration).

R121919 Administration:
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On the test day, administer R121919 or vehicle subcutaneously (s.c.) or intraperitoneally

(i.p.) at the desired dose (e.g., 10 or 20 mg/kg) 30-60 minutes prior to the reinstatement

test.

Stress-Induced Reinstatement Test:

Place the rats back into the operant chambers.

Expose the animals to a brief period of intermittent, inescapable footshock (e.g., 0.5 mA,

0.5 s duration, every 40 s on average for 10 minutes).

Immediately following the stressor, allow the rats to respond on the levers for a 2-hour

session under extinction conditions (i.e., no drug reinforcement).

Record the number of presses on both the active and inactive levers. A significant

increase in active lever pressing in the vehicle-treated group compared to the extinction

baseline, and an attenuation of this increase in the R121919-treated group, indicates a

successful experiment.

Drug Self-Administration in a Long-Access Model
This protocol is used to study the effects of R121919 on the escalated drug intake seen in

models of addiction.

Materials:

Same as for the stress-induced reinstatement protocol.

Procedure:

Catheter Implantation and Recovery: Follow the same procedure as described above.

Self-Administration Training (Short-Access):

Initially, train rats on a short-access schedule (e.g., 1-2 hours per day) to acquire drug self-

administration as described above.

Long-Access Self-Administration:
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Once stable responding is achieved, transition the rats to a long-access schedule (e.g., 8-

12 hours per day). This extended access typically leads to an escalation of drug intake

over several days.

Continue the long-access sessions for at least 10-14 days to allow for the development of

escalated intake.

R121919 Administration and Testing:

On the test day, administer R121919 or vehicle at the desired dose 30-60 minutes prior to

the start of the long-access session.

Record the number of infusions and lever presses throughout the entire session.

Data can be analyzed for the entire session duration or broken down into smaller time bins

(e.g., the first hour) to assess the initial effects of the treatment. A significant reduction in

drug intake in the R121919-treated group compared to the vehicle group is the expected

outcome.[2]
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Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of R121919.
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Caption: Experimental workflow for a stress-induced reinstatement study using R121919.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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